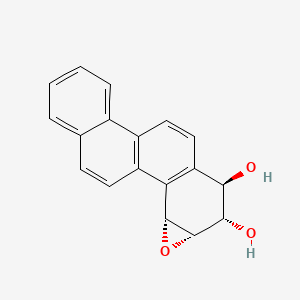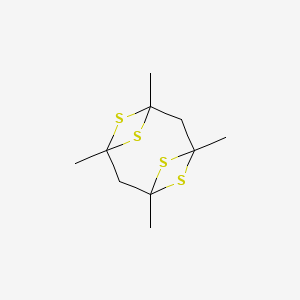
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane is a unique organosulfur compound characterized by its tricyclic structure containing four sulfur atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane typically involves the reaction of tetramethylsilane with sulfur-containing reagents under controlled conditions. One efficient route involves the reaction of cyclic carbosilane with aluminum tribromide . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
化学反応の分析
Types of Reactions
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes, making the compound useful for studying biochemical pathways and developing new therapeutic agents .
類似化合物との比較
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: This compound features silicon atoms instead of sulfur and has different chemical properties and applications.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound contains oxygen and phosphorus atoms, making it useful as a ligand in catalysis.
1,3,5,7-Tetrasilatricyclo(3.3.1.1(3,7))decane: This compound has silicon atoms and is used in different industrial applications.
Uniqueness
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane is unique due to its sulfur-containing tricyclic structure, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical reactions and form stable products makes it valuable for research and industrial applications.
特性
CAS番号 |
6638-47-7 |
|---|---|
分子式 |
C10H16S4 |
分子量 |
264.5 g/mol |
IUPAC名 |
1,3,5,7-tetramethyl-4,8,9,10-tetrathiatricyclo[5.1.1.13,5]decane |
InChI |
InChI=1S/C10H16S4/c1-7-5-8(2)13-10(4,14-8)6-9(3,11-7)12-7/h5-6H2,1-4H3 |
InChIキー |
VTPKTISKUWRQMT-UHFFFAOYSA-N |
正規SMILES |
CC12CC3(SC(S3)(CC(S1)(S2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


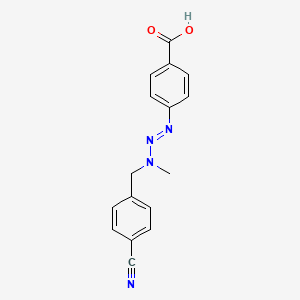
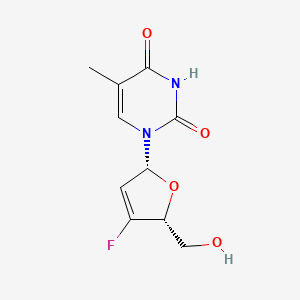
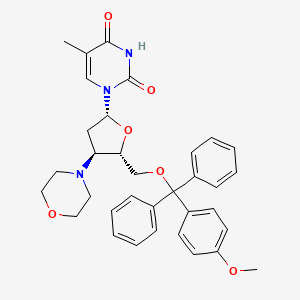
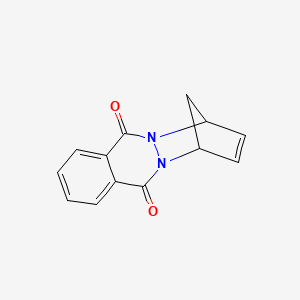
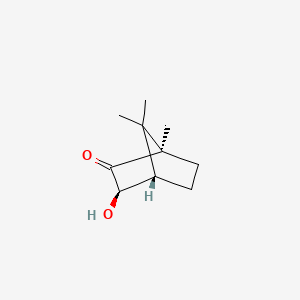

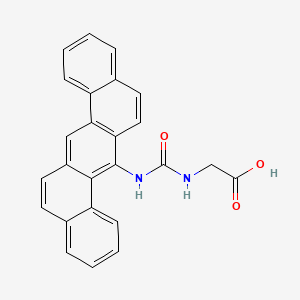
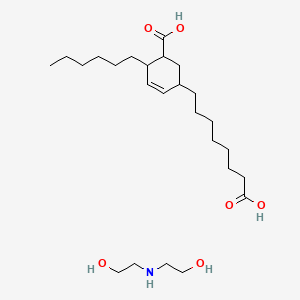
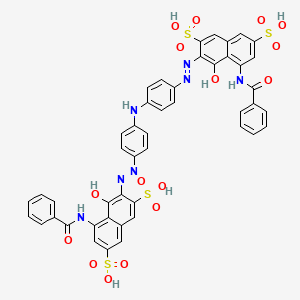

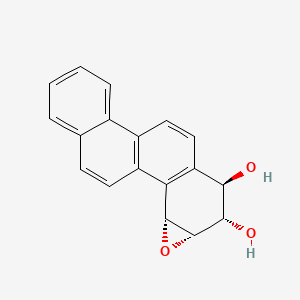
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)

